

Application Notes and Protocols for SR-31747

Dosing and Administration in Mice

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Compound of Interest

Compound Name: SR-31747 free base

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These application notes provide detailed information and protocols for the dosing and administration of SR-31747, a sigma receptor ligand and sterol isomerase inhibitor, in mouse models. The following sections summarize quantitative data, detail experimental methodologies, and visualize the compound's mechanism of action.

Quantitative Data Summary

The following tables provide a summary of reported effective doses of SR-31747 in mice for various biological effects and administration routes.

Table 1: Dosing for Immunomodulatory and Receptor Engagement Effects

Application	Mouse Strain	Administration Route	Dose Range / ED ₅₀	Observed Effect
Immunosuppression	C3H	Intraperitoneal (i.p.)	6.25 - 50 mg/kg	Significant decrease in the number of thymocytes.[1]
Sigma Receptor Occupancy	Not Specified	Intraperitoneal (i.p.)	ED ₅₀ : 0.18 mg/kg	Inhibition of (+)-[³ H]3-PPP binding to spleen membranes.[2]
Sigma Receptor Occupancy	Not Specified	Oral (p.o.)	ED ₅₀ : 1.43 mg/kg	Inhibition of (+)-[³ H]3-PPP binding to spleen membranes.[2]
Anti-inflammatory	BALB/c	Intraperitoneal (i.p.)	ED ₅₀ : 2 mg/kg	Inhibition of lipopolysaccharide-induced production of IL-1, IL-6, and TNF-α.[3]

Table 2: Dosing for Antiproliferative Effects

Application	Cell Lines / Model	Administration Route	Dose	Observed Effect
In vitro Antiproliferation	Human breast and prostate cancer cell lines	N/A	Nanomolar concentrations	Dramatic inhibition of cell proliferation.[3]
In vivo Antitumor Activity	Mouse models of breast and prostate cancer	Not specified in abstract	Not specified in abstract	Significantly decreased tumor development.[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of SR-31747 to mice.

Protocol 1: Intraperitoneal (i.p.) Administration for Immunomodulatory Studies

This protocol is based on studies investigating the immunosuppressive effects of SR-31747.

Materials:

- SR-31747
- Vehicle solution:
 - 10% Dimethyl sulfoxide (DMSO)
 - 90% Corn Oil
- Sterile 1 mL syringes
- Sterile 25-27 gauge needles
- C3H mice (or other appropriate strain)
- Analytical balance
- Vortex mixer

Procedure:

- Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
- Preparation of SR-31747 Solution: a. On the day of administration, weigh the required amount of SR-31747. b. Prepare the vehicle solution by mixing 10% DMSO and 90% corn oil. c. Dissolve the SR-31747 in the vehicle solution to the desired final concentration (e.g.,

for a 10 mg/kg dose in a 20 g mouse with an injection volume of 200 μ L, the concentration would be 1 mg/mL). d. Vortex the solution until the SR-31747 is completely dissolved. A clear solution should be obtained.[3]

- Dosing: a. Weigh each mouse to determine the precise injection volume. b. Administer SR-31747 via intraperitoneal injection at a volume of 200 μ L per 20g of body weight. c. For dose-response studies, a range of doses from 0.78 to 50 mg/kg can be used.[1] d. Control mice should receive an equivalent volume of the vehicle solution.
- Post-Administration Monitoring: a. Monitor the animals for any adverse effects. b. For immunological studies, tissues such as the thymus can be harvested at specific time points (e.g., 3 days post-administration) for analysis.[1]

Protocol 2: Oral Gavage (p.o.) Administration

This protocol is suitable for studies requiring oral administration of SR-31747.

Materials:

- SR-31747
- Vehicle solution (e.g., 10% DMSO, 90% Corn Oil)
- Sterile oral gavage needles (20-22 gauge for mice)
- Sterile 1 mL syringes
- Appropriate mouse strain
- Analytical balance
- Vortex mixer

Procedure:

- Animal Acclimatization: As described in Protocol 1.

- Preparation of SR-31747 Suspension: a. Prepare the SR-31747 solution in the chosen vehicle as described in Protocol 1.
- Dosing: a. Weigh each mouse to calculate the required dose volume. b. Administer the SR-31747 suspension by oral gavage. The reported ED₅₀ for sigma receptor occupancy is 1.43 mg/kg.[2] c. The administration volume should be appropriate for the size of the mouse, typically 5-10 mL/kg. d. Administer the vehicle alone to the control group.
- Post-Administration Monitoring: a. Observe the animals for any signs of distress during and after the procedure. b. Subsequent experimental procedures should be timed based on the desired pharmacokinetic and pharmacodynamic profile.

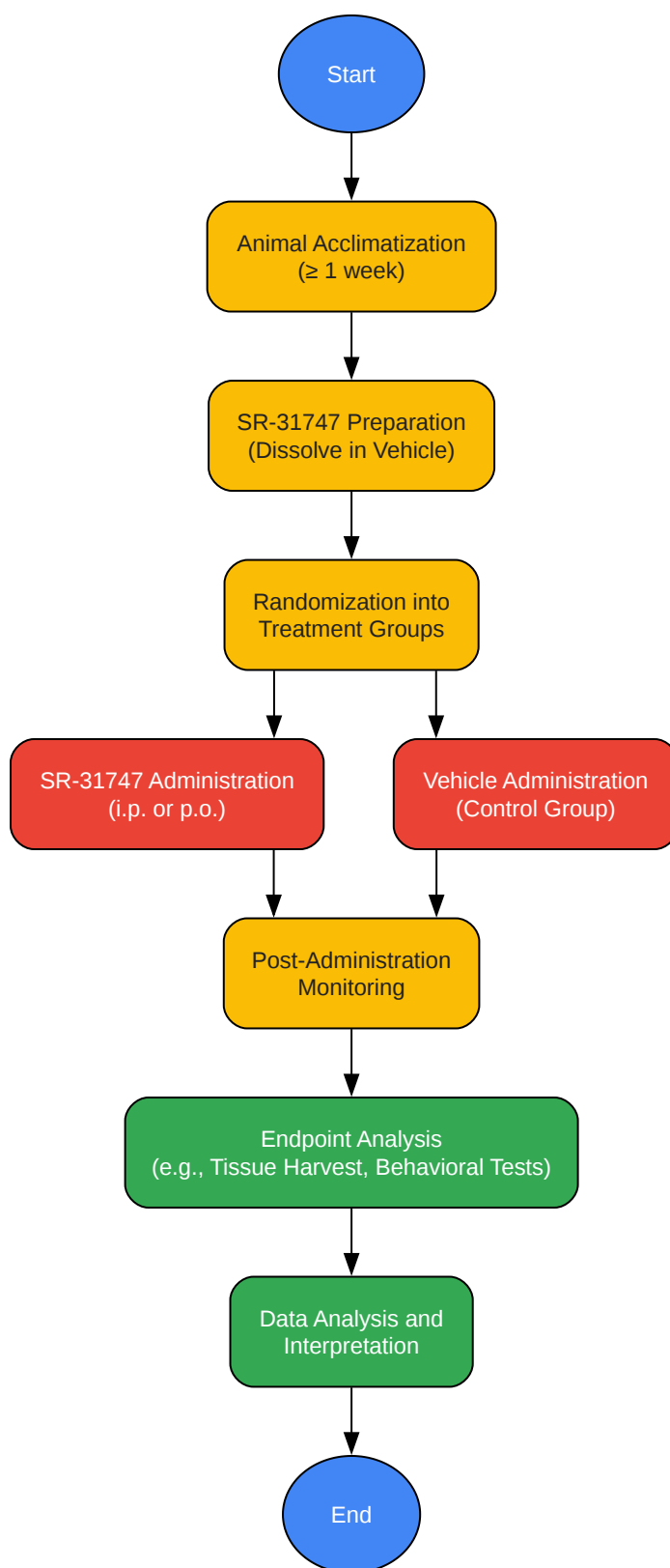
Mechanism of Action and Signaling Pathways

SR-31747 exerts its biological effects primarily through two mechanisms: binding to sigma receptors and inhibition of the enzyme Δ^8 - Δ^7 sterol isomerase (also known as emopamil-binding protein).

Signaling Pathway of SR-31747

Caption: Mechanism of action of SR-31747.

Experimental Workflow for In Vivo Studies



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Caption: General experimental workflow for SR-31747 studies in mice.

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